Indoline-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRSQUYXZGQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400522 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115661-82-0 | |
| Record name | indoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Indoline 7 Carbonitrile and Its Derivatives
Classical and Established Indoline (B122111)/Indole (B1671886) Synthesis Approaches as Precursors
Many classical indole syntheses can be adapted to produce 7-substituted indoles, which can then be further functionalized to yield indoline-7-carbonitrile.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone in indole chemistry. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a wide array of substituted indoles. byjus.com For the synthesis of precursors to this compound, a 2-substituted phenylhydrazine would be the logical starting point.
The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org Modern adaptations of the Fischer indole synthesis include microwave-assisted and continuous flow conditions, which can lead to higher yields and shorter reaction times. researchgate.netnih.gov A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This expands the scope of the reaction to include a wider range of starting materials. wikipedia.org The Japp-Klingemann reaction, a variation of the Fischer synthesis, involves the reaction of an aryl diazonium salt with an active methylene (B1212753) compound like ethyl 2-methyl-3-oxobutanoate to form a hydrazone that can then be cyclized. publish.csiro.au
The Bartoli indole synthesis has emerged as a particularly effective and flexible method for the direct synthesis of 7-substituted indoles. wikipedia.orgbenthamdirect.comrsc.org This reaction involves the treatment of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a substituent at the ortho position is crucial for the success of the reaction, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com This steric assistance is thought to facilitate the key jk-sci.comjk-sci.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org
The Bartoli synthesis is valued for its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings, a feat that can be challenging with other methods. wikipedia.org The reaction has been successfully applied to the synthesis of a variety of 7-substituted indoles, including 7-chloro-3-methylindole and 7-bromoindole. researchgate.net A modification by Dobbs enhanced the scope of the synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org
The indole skeleton can be constructed through various intramolecular cyclization reactions. These methods often offer high regioselectivity and functional group tolerance. Transition-metal-catalyzed domino reactions have become a powerful tool in this regard. encyclopedia.pubmdpi.com For instance, palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a direct route to the indole framework. acs.org This process involves a sequential nucleophilic addition followed by an intramolecular cyclization. acs.org
Other notable cyclization strategies include:
Madelung-type cyclizations: These involve the intramolecular cyclization of N-(2-alkylphenyl)alkanamides, often under basic conditions. clockss.org
Larock indole synthesis: This palladium-catalyzed heteroannulation of an o-alkynylaniline with an alkyne is a versatile method for producing a wide range of indoles. pcbiochemres.com
Heck reactions: Intramolecular Heck reactions have been employed to synthesize fused tricyclic indole skeletons. encyclopedia.pubmdpi.com
Table 1: Comparison of Classical Indole Synthesis Methods for 7-Substituted Precursors
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazone (from phenylhydrazine and aldehyde/ketone) | Brønsted or Lewis acids, heat | Wide applicability, can be adapted for various substituents. wikipedia.orgbyjus.com |
| Bartoli Indole Synthesis | Ortho-substituted nitroarene, vinyl Grignard reagent | Grignard reagent (3 equiv.) | Excellent for direct synthesis of 7-substituted indoles. wikipedia.orgbenthamdirect.com |
| Palladium-Catalyzed Cyclization | 2-(2-aminoaryl)acetonitrile, arylboronic acid | Palladium catalyst | High functional group tolerance and chemoselectivity. acs.org |
Direct Synthetic Routes to this compound and Analogues
While classical methods provide valuable precursors, direct synthetic routes to this compound offer increased efficiency.
A direct and effective method for the synthesis of indole-3-carbonitriles involves a sequence starting with a Friedel-Crafts acylation. researchgate.netmdpi.com In a relevant example, 7-iodo-1H-indole-3-carbonitrile was prepared from 7-iodoindole. researchgate.netmdpi.com The synthesis commences with the Friedel-Crafts acylation of the indole with oxalyl dichloride, without the need for a Lewis acid catalyst due to the high reactivity of the indole nucleus. mdpi.com This is followed by the formation of an oxime by reacting the resulting α-keto acid with hydroxylamine. researchgate.netmdpi.com The final step involves a dehydration/decarboxylation of the oxime to yield the carbonitrile. researchgate.netmdpi.com A similar strategy has been adapted for the synthesis of 5-amino-1H-indole-7-carbonitrile, where the amino group at the C5 position directs the initial acylation to the C7 position.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnrochemistry.comchemistrysteps.com The Vilsmeier reagent is a relatively weak electrophile, and as such, the reaction is most effective with highly activated substrates such as indoles. chemistrysteps.comrsc.org
While direct formylation of the this compound is not explicitly detailed, the Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto the indole or indoline ring, which can then be converted to a nitrile. The reaction typically occurs at the C3 position of the indole ring. However, the regioselectivity can be influenced by the substituents present on the ring. rsc.org Catalytic versions of the Vilsmeier-Haack reaction have also been developed to mitigate the use of stoichiometric and caustic reagents. acs.orgresearchgate.net
Table 2: Direct Synthetic Approaches to Indolecarbonitriles
| Synthetic Sequence | Starting Material | Key Reagents | Intermediate(s) |
|---|---|---|---|
| Friedel-Crafts Acylation-Oxime-Decarboxylation/Dehydration | Substituted Indole (e.g., 7-iodoindole) | Oxalyl dichloride, Hydroxylamine hydrochloride | α-ketoacetic acid, oxime |
| Vilsmeier-Haack Formylation | Electron-rich Indole/Indoline | DMF, POCl₃ | Iminium ion |
Nitrile Group Introduction Strategies
The introduction of a nitrile group onto the indoline scaffold is a key transformation for the synthesis of this compound. This can be achieved through several methods, including reactions with cyanogen (B1215507) halides and other cyanation agents.
One of the most common reagents for introducing a nitrile group is cyanogen bromide (BrCN) . nih.govsemanticscholar.org Although effective, its high toxicity has led to the development of safer alternatives. nih.govsemanticscholar.org These include reagents like 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. nih.gov Another approach involves the in situ generation of cyanogen chloride (CNCl) from trimethylsilyl (B98337) cyanide (TMSCN) and a hypochlorite. nih.gov
The cyanation of indolines can also be directed to specific positions through the use of directing groups. For instance, N-carbonyl or N-carbamoyl groups can effectively direct cyanation to the C-7 position. nih.gov
Catalytic Approaches for Indoline and this compound Synthesis
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoline derivatives, offering high efficiency and regioselectivity. These methods often involve the direct functionalization of C-H bonds, which is an atom-economical approach.
Transition Metal-Catalyzed C-H Functionalization of Indolines
The direct functionalization of the C-H bonds of indolines, particularly at the C7 position, provides a straightforward route to various derivatives. acs.org Several transition metals, including rhodium, iridium, ruthenium, and palladium, have been successfully employed for this purpose.
Rhodium catalysts have been effectively used for the C7-carbonylation of indolines. acs.orgnih.gov This reaction introduces a carbonyl group at the C7 position, which can be a precursor to the nitrile group or other functionalities. A notable development is the use of anhydrides as a safe and easy-to-handle carbonyl source, avoiding the need for carbon monoxide (CO) gas. acs.orgnih.govnih.gov This additive- and CO-free carbonylation provides a simple protocol for synthesizing C7-carbonylated indolines. acs.orgnih.gov The reaction is compatible with various substituents on the indoline ring, although steric hindrance from groups at the 6-position can reduce reactivity. acs.orgacs.org
A typical catalytic system for this transformation is [RhCl(CO)2]2. nih.govacs.org The reaction proceeds efficiently with both dialkyl dicarbonates and carboxylic acid anhydrides as the carbonyl source. acs.org For instance, the reaction of 1-(pyrimidin-2-yl)indoline with diethyl dicarbonate (B1257347) in the presence of a rhodium catalyst yields the corresponding indoline-7-carboxylic acid ester. acs.org
Iridium(III) catalysts have proven to be highly effective for the direct C-7 amination of indolines using organic azides as the nitrogen source. acs.orgacs.orgnih.gov This method is advantageous as it often proceeds under mild conditions, even at room temperature, and is applicable to a wide range of indoline substrates and organic azides, including sulfonyl, aryl, and alkyl derivatives. acs.orgacs.orgnih.gov The use of readily removable N-protecting groups like Boc or Cbz further highlights the synthetic utility of this methodology. acs.orgacs.orgnih.gov
The catalytic system typically involves [IrCp*Cl2]2 and a silver salt co-catalyst like AgNTf2. acs.org This reaction provides a direct and efficient route to 7-aminoindolines, which can be further functionalized. acs.orgacs.orgnih.govresearchgate.net
Ruthenium catalysts have also been employed for the carbonylation of indolines. acs.orgnih.gov In 2002, a ruthenium-catalyzed carbonylation of indolines using CO and alkenes was reported. acs.orgnih.gov More recently, ruthenium-catalyzed carbonylative C-H functionalization of indoles using Mo(CO)₆ as a solid CO source has been established for the synthesis of 3-acylindoles. acs.org While this specific example focuses on the C3 position of indoles, it demonstrates the potential of ruthenium catalysts in carbonylation reactions of the indole scaffold, which could be adapted for the C7-carbonylation of indolines.
Palladium catalysts are widely used in cross-coupling reactions and C-H functionalization. While many palladium-catalyzed reactions on the indole nucleus target the C2 or C3 positions, these methods are crucial for the synthesis of a diverse range of indoline derivatives. acs.org For instance, palladium-catalyzed C2-benzylation of N-Boc indole boronic acids has been reported. researchgate.net This reaction provides a method for introducing a benzyl (B1604629) group at the C2 position.
Base-Catalyzed and Organocatalytic Syntheses of Indoline Derivatives
Base-catalyzed and organocatalytic methods provide powerful alternatives for the synthesis of complex indoline derivatives, often enabling the construction of chiral centers with high precision.
Base-Catalyzed Synthesis: Base-catalyzed reactions can facilitate the cyclization of appropriately substituted precursors to form the indoline ring system. For example, a protocol has been developed for the synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives through the base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. rsc.org Another strategy involves the deprotonation of the indole nitrogen with a base to enhance the nucleophilicity at the C3 position, enabling intramolecular dearomatizing reactions to form polycyclic indoline structures. bohrium.com
Organocatalytic Synthesis: Organocatalysis has emerged as a robust tool for the asymmetric synthesis of indoline derivatives. These methods utilize small chiral organic molecules to catalyze reactions, avoiding the use of metals. A prominent strategy is the organocatalytic asymmetric dearomatization (organo-CADA) of indole derivatives, which has become a powerful method for creating enantioenriched indoline and indolenine frameworks. rsc.org
One specific example is the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. This is achieved through a three-component cascade reaction of isatins, malononitrile (B47326), and phthalhydrazide, catalyzed by a quinidine-derived squaramide. rsc.org This process yields complex spirooxindoles with high enantiomeric excess (up to >99% ee). rsc.org
Multicomponent Reaction (MCR) Strategies
One-Pot Multicomponent Synthesis of Indole-Pyridine Carbonitrile Derivatives
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. This strategy is particularly valuable for creating libraries of structurally diverse molecules.
A variety of indole-pyridine carbonitrile derivatives have been synthesized using one-pot, four-component reactions. tandfonline.comthieme-connect.comiaea.orgbeilstein-journals.org A common approach involves the condensation of an indole derivative (e.g., 3-cyanoacetylindole or 3-acetylindole), an aromatic aldehyde, a compound with an active methylene group (such as malononitrile or a ketone), and an ammonium (B1175870) source, typically ammonium acetate. thieme-connect.comiaea.orgbeilstein-journals.orgthieme-connect.com These reactions are often carried out under reflux in a suitable solvent like ethanol (B145695) or acetic acid, offering advantages such as high product yields, operational simplicity, and a broad substrate scope. thieme-connect.comiaea.org For instance, a series of 4-aryl-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitriles was synthesized with high yields through the reaction of 3-(cyanoacetyl)indoles, various aldehydes, 2-acetylpyridine, and ammonium acetate. thieme-connect.comthieme-connect.com
Stereoselective Synthesis of Chiral this compound Intermediates
The synthesis of chiral indolines is of significant interest due to their prevalence in bioactive molecules. Stereoselective methods, including asymmetric hydrogenation and kinetic resolution, are key to accessing these enantiopure compounds.
Asymmetric Hydrogenation
Asymmetric hydrogenation of indoles is a direct and atom-economical method for producing chiral indolines. This field has seen significant advances through the development of transition-metal catalysts bearing chiral ligands. While specific application to indole-7-carbonitrile is part of a broader class, these methods are shown to be effective for a wide range of substituted indoles. chinesechemsoc.org
Catalytic systems based on rhodium, iridium, ruthenium, and palladium have been successfully employed:
Iridium and Rhodium Catalysts: Complexes of iridium and rhodium with chiral bisphosphine ligands (e.g., ZhaoPhos, PhTRAP) are highly effective for the hydrogenation of unprotected indoles. chinesechemsoc.orgresearchgate.net These reactions are often promoted by a Brønsted acid co-catalyst, which activates the indole substrate, leading to excellent yields and enantioselectivities (often >90% ee). rsc.orgchinesechemsoc.org
Ruthenium Catalysts: Chiral ruthenium complexes have been used for the asymmetric hydrogenation of both N-protected indoles and for the complete hydrogenation of the indole ring system to form octahydroindoles. acs.orgnih.gov
Palladium Catalysts: Palladium-catalyzed systems have proven effective for the asymmetric hydrogenation of unprotected 3-substituted indoles, a particularly challenging substrate class.
Table 2: Asymmetric Hydrogenation of Indole Derivatives
| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ / ZhaoPhos, MSA | Unprotected 2-aryl/alkyl-indoles | High efficiency for challenging substrates | 86–99% | chinesechemsoc.orgchinesechemsoc.org |
| [Rh(nbd)₂]SbF₆ / PhTRAP, Cs₂CO₃ | N-acetyl-indoles | Requires base for high enantioselectivity | up to 95% | researchgate.net |
| Pd(OCOCF₃)₂ / (S)-Segphos, pTSA | Unprotected 3-substituted indoles | Effective for challenging 3-substituted class | up to 95.5:4.5 er |
Kinetic Resolution Processes
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This is achieved by reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product.
Several methods for the kinetic resolution of indolines have been developed:
Non-Enzymatic N-Acylation: A groundbreaking non-enzymatic method utilizes a chiral 4-pyrrolidinopyridine (B150190) (PPY) derivative as an acylation catalyst. This approach achieves the kinetic resolution of 2-substituted indolines with good selectivity, representing a significant advance in non-enzymatic amine resolutions. nih.gov
Asymmetric Oxygenation: A practical kinetic resolution of racemic indolines can be achieved through titanium-catalyzed asymmetric oxygenation. Using hydrogen peroxide as the oxidant, one enantiomer of the indoline is selectively oxidized to the corresponding hydroxylamine, allowing for the recovery of the other enantiomer with high purity. This method demonstrates high efficiency and enantio-discrimination, with selectivity factors (s) as high as 81. researchgate.net
Dynamic Kinetic Resolution (DKR): More advanced strategies like DKR allow for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. A palladium-catalyzed asymmetric hydrogenation of racemic α-substituted indole-2-acetates proceeds via an acid-assisted DKR process. This method relies on the rapid, acid-promoted interconversion of the substrate enantiomers, affording chiral indolines with excellent yields and stereoselectivities. acs.org
Table 3: Methods for Kinetic Resolution of Indolines
| Resolution Method | Catalyst / Reagent | Substrate | Key Outcome | Selectivity (s) | Reference |
|---|---|---|---|---|---|
| Catalytic N-Acylation | Chiral PPY derivative | 2-Substituted Indolines | First non-enzymatic acylation resolution of indolines | Good | nih.gov |
| Asymmetric Oxygenation | Ti-complex / H₂O₂ | Racemic Indolines | Enantiopure hydroxylamines and indolines | up to 81 | researchgate.net |
| Dynamic Kinetic Resolution | Pd-catalyst / Brønsted Acid | Racemic Indole-2-acetates | High yield of single diastereomer | Excellent dr and ee | acs.org |
Mechanistic Pathways in this compound Formation
The synthesis of this compound can be approached by first constructing the core indoline ring and then introducing the carbonitrile group, or by cyclizing a precursor that already contains the nitrile functionality or its progenitor.
The formation of the indoline scaffold, particularly with substitution at the 7-position, can be achieved through various synthetic strategies.
Bartoli Indole Synthesis : A powerful method for creating 7-substituted indoles, which can then be reduced to indolines, is the Bartoli synthesis. bhu.ac.in This reaction involves the interaction of an ortho-substituted nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent. bhu.ac.inchemicalbook.com The mechanism is thought to proceed through addition of the Grignard reagent, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with elimination to form the indole ring. The presence of the ortho-substituent on the starting nitroarene directly leads to the 7-substituted indole product.
Transition-Metal Catalyzed Cyclization : Modern methods often employ transition metals to catalyze the intramolecular cyclization of appropriately substituted anilines. For instance, a palladium-catalyzed intermolecular arylation followed by an intramolecular cyclization has been used to produce cis-2,3-disubstituted polycyclic indolines. sci-hub.se These reactions proceed through intermediates where the metal catalyst facilitates the ring-closing C-C or C-N bond formation.
Radical Cyclization : Radical-mediated reactions offer another pathway to the indoline skeleton. For example, N-allyl-substituted 2-bromoanilines can undergo intramolecular radical cyclization. sci-hub.se These reactions are typically initiated by a radical initiator like AIBN and a tin hydride reagent, leading to the formation of the five-membered indoline ring. sci-hub.se
The carbonitrile group at the C7 position is a key functional handle. Its introduction can be a critical step in the synthesis of the target molecule.
From a 7-Amino Group : A common strategy involves the Sandmeyer reaction, where a 7-aminoindoline precursor is diazotized with a nitrite (B80452) source under acidic conditions, followed by treatment with a cyanide salt, typically copper(I) cyanide. This sequence replaces the amino group with a nitrile.
From a 7-Halogen : Palladium-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction, can be used to convert a 7-bromo or 7-iodoindoline (B15364983) into this compound using a cyanide source like zinc cyanide or potassium cyanide.
From a Carboxylic Acid or Amide : If indoline-7-carboxylic acid or indoline-7-carboxamide (B11918764) is available, the nitrile can be formed via dehydration. prepchem.com Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for dehydrating the primary amide to the corresponding nitrile.
Direct C-H Cyanation : While less common for the C7 position specifically, direct C-H cyanation methods are an area of active research. One report details the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for the electrophilic cyanation of an indole at the C3 position, suggesting the potential for developing analogous reagents or conditions for C7 functionalization. researchgate.net
Reactivity of the Indoline Core Structure
The reactivity of the this compound core is dominated by the electronic properties of the indoline nucleus, which behaves as a substituted aniline (B41778), and is modulated by the electron-withdrawing carbonitrile group.
The indoline nitrogen, being an amino group attached to an aromatic ring, is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS).
Directing Effects : In an unsubstituted indoline, electrophilic attack occurs primarily at the C5 (para) position due to strong electronic activation from the nitrogen lone pair. The C7 (ortho) position is also activated but is generally less favored. However, the presence of the C7-carbonitrile group significantly alters this landscape. The nitrile is a deactivating, meta-directing group. Therefore, in this compound, the directing effects of the activating amino group and the deactivating nitrile group are opposing, making further EAS complex.
N-Protection/Acylation : To control regioselectivity, the indoline nitrogen is often protected, for example, as an amide. This N-acyl group is still an ortho-, para-director but is less activating than the free amine, which can temper reactivity and alter the ortho/para ratio. Directing the substitution specifically to the benzene (B151609) ring of an indole core is challenging, as the pyrrole ring is vastly more reactive. wikipedia.org Therefore, functionalization is often carried out on the indoline, followed by oxidation to the indole if desired. nih.gov In one study on indoline sulfonylation, substitution occurred at C6, para to a directing N-acetyl group, while the C7 position was blocked. acs.org
| Position on Indole Ring | General Reactivity in EAS | Controlling Factors |
|---|---|---|
| C3 | Most reactive position (1013 times more reactive than benzene). wikipedia.org | Inherent electronic properties of the pyrrole ring. wikipedia.orgechemi.comstackexchange.com |
| C2 | Second most reactive in the pyrrole ring; site of lithiation with N-protection. wikipedia.org | Occurs if C3 is blocked. bhu.ac.in |
| C5 | Most common site of attack on the benzene ring if the pyrrole ring is deactivated (e.g., by protonation). wikipedia.org | Strongly acidic conditions to protonate C3. wikipedia.org |
| C7 | Generally unreactive in standard EAS unless C2, C3, and C5 are blocked or a directing group strategy is used. | Requires C-H activation strategies or specific cyclization precursors. nih.govacs.org |
A powerful, modern approach to functionalize the C7 position involves transition-metal-catalyzed C-H activation. This strategy overcomes the inherent reactivity patterns of classical EAS.
Directing Group Strategy : The most successful C-H activation strategies rely on a directing group temporarily installed on the indoline nitrogen. researchgate.netresearchgate.net Groups like pivaloyl, pyrimidinyl, or phosphinoyl can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium) and deliver the catalyst to the proximate C7-H bond. rsc.orgresearchgate.netacs.org
Catalytic Cycle : The general mechanism proceeds via a few key steps:
Coordination : The directing group on the indoline nitrogen coordinates to the metal catalyst.
C-H Activation/Metallation : The catalyst performs a C-H cleavage at the C7 position, often via a concerted metalation-deprotonation pathway, to form a stable six-membered rhodacycle or palladacycle intermediate. nih.gov
Oxidative Addition/Insertion : The coupling partner (e.g., an aryl halide, alkene, or acyl source) undergoes oxidative addition to the metal center.
Reductive Elimination : The newly formed C-C, C-N, or C-O bond is created as the product is released from the metal center, which regenerates the active catalyst. nih.gov
Rhodium-catalyzed reactions have been developed for the C7-alkoxycarbonylation and acylation of indolines using anhydrides as the carbonyl source, proceeding through a C7-acylated indoline intermediate. nih.govrsc.org
| Metal Catalyst | Directing Group | Transformation | Reference |
|---|---|---|---|
| Palladium (Pd) | Phosphinoyl | C-H Arylation | acs.orgresearchgate.net |
| Rhodium (Rh) | Pyrimidin-2-yl | Alkoxycarbonylation/Acylation | acs.orgnih.gov |
| Rhodium (Rh) | - | Arylation with arylsilanes | rsc.org |
| Ruthenium (Ru) | Amide | Amidation | acs.org |
| Iridium (Ir) | Directing Group | Sulfonamidation | researchgate.net |
The basicity of the indoline nitrogen plays a critical role in its reactivity, especially under acidic conditions.
Site of Protonation : Unlike indole, which preferentially protonates at C3 to form an indoleninium ion, indoline behaves as a typical secondary arylamine and protonates on the nitrogen atom. bhu.ac.inwikipedia.orgrsc.org This generates an indolinium cation.
Influence on Reactivity : The formation of the R₂NH₂⁺ species has a profound electronic consequence. The positively charged nitrogen atom becomes a powerful electron-withdrawing and deactivating group for electrophilic aromatic substitution. This deactivation protects the ring from unwanted side reactions, such as polymerization, that can plague indole chemistry in strong acid. bhu.ac.in Furthermore, the anilinium-type group is a meta-director. Therefore, upon protonation, any residual EAS reactivity on the benzene ring of indoline would be directed to the C4 and C6 positions, effectively shutting down reactions at the C7 position. This behavior is leveraged in synthetic chemistry to control reaction outcomes and stabilize the molecule under certain conditions. caltech.edu The protonation state of enzyme-bound intermediates derived from indole is also critical for modulating their structure and catalytic activity. nih.gov
Reactions Involving Other Substituents and Intramolecular Processes
Indoline and its derivatives can act as nucleophiles in condensation reactions with carbonyl compounds like aldehydes. The amine derivative of this compound, 7-aminomethylindole, readily condenses with aldehydes such as indole-7-carbaldehyde in ethanol to form the corresponding imine-linked bis-indole. researchgate.net More broadly, the condensation of indoles with aldehydes is a well-established method for forming bis(indolyl)methanes, often catalyzed by acids. researchgate.netrsc.org
Condensation reactions between two different nitriles are less common but are known in the form of the Thorpe reaction (for self-condensation) and the Thorpe-Ziegler reaction (for intramolecular condensation of dinitriles). wikipedia.orgambeed.comlscollege.ac.in These base-catalyzed reactions involve the formation of a carbanion alpha to one nitrile group, which then attacks another nitrile to form an enamine. mdpi.com However, there are no specific documented examples in the searched literature of this compound undergoing intermolecular condensation with other nitriles via this pathway.
Specific examples of intramolecular redox reactions involving this compound are not well-documented. However, related intramolecular reactions of functionalized indoles and pyrroles featuring nitrile groups highlight the potential for such transformations. For example, allylic nitriles derived from pyrrole-3-carboxaldehydes can undergo a facile intramolecular Houben-Hoesch reaction in the presence of a Lewis acid like BF₃·OEt₂. acs.orgnih.gov This reaction involves the nitrile group acting as an electrophile in an intramolecular cyclization onto the pyrrole ring to form a new fused ring system, ultimately leading to a substituted 7-aminoindole. acs.orgnih.gov While this is an intramolecular cyclization rather than a true redox reaction, it demonstrates the capacity of the nitrile group to participate in complex intramolecular processes within the indole framework.
Reaction Mechanisms and Chemical Transformations of Indoline 7 Carbonitrile
Photochemical Reactions and Cleavage Mechanisms
The study of the photochemical behavior of indoline (B122111) derivatives is an area of active research, offering insights into light-induced chemical transformations. While specific, detailed research on the photochemical reactions and cleavage mechanisms of Indoline-7-carbonitrile is not extensively documented in publicly available literature, the photochemical properties of the parent indole (B1671886) and related cyanoindole chromophores can provide a foundational understanding of potential reaction pathways.
The photochemical reactivity of indole and its derivatives is largely governed by the nature of their electronically excited states. Upon absorption of ultraviolet (UV) radiation, these molecules are promoted to excited singlet states (S1, S2, etc.), from which several processes can occur, including fluorescence, intersystem crossing to a triplet state (T1), or photochemical reactions. msu.edu The presence of a cyano group, as in this compound, can significantly influence these photophysical and photochemical pathways. researchgate.netsci-hub.se
Theoretical studies on cyanoindoles suggest that the position of the cyano group on the indole ring affects the molecule's fluorescence properties and its interaction with the surrounding solvent environment. sci-hub.se For instance, the fluorescence of 7-cyanoindole is sensitive to local hydration, which implies that the electronic distribution in the excited state is influenced by its microenvironment. acs.orgresearchgate.net This sensitivity is a critical factor in determining the likely photochemical reaction pathways, as solvent polarity can stabilize or destabilize different excited state species and potential intermediates.
Potential photochemical reactions for indoline derivatives, extrapolated from studies on related compounds like 7-azaindole, could involve hydrogen-atom transfer or detachment. researchgate.net Upon UV irradiation, it is conceivable that the N-H bond of the indoline ring could undergo homolytic cleavage to form an aminyl radical and a hydrogen atom. researchgate.net Alternatively, hydrogen-atom transfer from the nitrogen to one of the carbon atoms of the ring could lead to the formation of tautomeric isomers. researchgate.net
Another potential photochemical pathway for indoline derivatives involves ring-opening reactions, particularly in more complex systems like indoline spiropyrans. researchgate.net UV irradiation of these compounds can induce cleavage of a C-O bond, leading to a colored, open-ring merocyanine (B1260669) form. researchgate.net While this compound lacks the spiropyran structure, the principle of light-induced bond cleavage could potentially apply to the indoline ring itself under certain conditions, although this remains speculative without direct experimental evidence.
The cleavage of the bond between the cyano group and the indoline ring is another theoretical possibility under photochemical conditions. However, the C-CN bond is generally strong and its photolytic cleavage would likely require high-energy UV radiation.
Table 1: Potential Photochemical Reactions of Indoline Derivatives
| Reaction Type | Description | Potential Products | Supporting Evidence Context |
| Hydrogen-Atom Transfer | Intramolecular transfer of a hydrogen atom, typically from the nitrogen to a carbon atom of the ring. | Tautomers of this compound | Inferred from studies on 7-azaindole. researchgate.net |
| N-H Bond Cleavage | Homolytic cleavage of the bond between the nitrogen atom and its attached hydrogen. | Indolin-1-yl radical, Hydrogen atom | Inferred from general indole photochemistry. researchgate.net |
| Ring Cleavage | Cleavage of one of the bonds within the heterocyclic or benzene (B151609) ring of the indoline structure. | Various ring-opened products | Highly speculative for simple indolines. |
| Cyano Group Cleavage | Cleavage of the bond connecting the cyano group to the indoline ring. | Indoline radical, Cyano radical | Theoretical, requires high energy. |
It is crucial to reiterate that these potential reaction mechanisms are largely extrapolated from the known photochemistry of related indole and indoline derivatives. Detailed experimental and computational studies are necessary to definitively characterize the photochemical reactions and cleavage mechanisms of this compound.
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering a detailed map of the proton and carbon frameworks within Indoline-7-carbonitrile.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the protons of the saturated pyrrolidine (B122466) ring, and the N-H proton.
In a related compound, (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)this compound, key signals for the indoline (B122111) CH₂ groups are observed in the range of δ 3.6–4.2 ppm. For 7-Iodo-1H-indole-3-carbonitrile, the aromatic protons appear between δ 7.05 and 7.70 ppm, while the N-H proton gives a singlet at δ 12.21 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~6.5 - 7.5 | Multiplet |
| N-H | Variable | Broad Singlet |
| -CH₂- (C3) | ~3.0 - 3.5 | Triplet |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon backbone of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the nitrile carbon.
Based on data from analogous compounds, the carbon atom of the nitrile group (C≡N) is expected to resonate in the range of δ 115-125 ppm. The aromatic carbons will appear in the typical downfield region of δ 110-150 ppm. The aliphatic carbons of the indoline ring (C2 and C3) will be found in the upfield region of the spectrum.
For example, in the spectrum of 7-Iodo-1H-indole-3-carbonitrile, the nitrile carbon appears at δ 85.9 ppm, and the aromatic carbons are observed between δ 115.9 and 137.2 ppm. mdpi.com In other spirooxindole derivatives, the nitrile carbon is found around δ 112.4 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~115 - 125 |
| Aromatic-C | ~110 - 150 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The nitrile group (C≡N) in this compound has a characteristic and strong absorption band in the IR spectrum. This stretching vibration typically occurs in the region of 2200-2260 cm⁻¹. The presence of a sharp, intense peak in this region is a clear indicator of the nitrile functionality. In a closely related compound, 7-Iodo-1H-indole-3-carbonitrile, the C≡N stretching vibration is observed at 2229 cm⁻¹. mdpi.com For other substituted spirooxindole derivatives, this peak appears around 2197 cm⁻¹. rsc.org
The N-H group of the indoline ring also gives rise to a characteristic absorption band in the IR spectrum. The N-H stretching vibration is typically observed in the range of 3200-3500 cm⁻¹. The peak is often broad due to hydrogen bonding. In the spectrum of 7-Iodo-1H-indole-3-carbonitrile, the N-H stretching vibration is found at 3233 cm⁻¹. mdpi.com In a spirooxindole derivative, the N-H stretch is observed at 3321 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2200 - 2260 (strong, sharp) |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₉H₈N₂), the calculated molecular weight is approximately 144.17 g/mol . nih.gov
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern would be characteristic of the indoline structure. Common fragmentation pathways for indolines involve the loss of small molecules or radicals from the pyrrolidine ring. For instance, the fragmentation of 7-Iodo-1H-indole-3-carbonitrile shows a molecular ion peak at m/z 268 and a significant fragment at m/z 141, corresponding to the loss of an iodine atom. mdpi.com For this compound, predicted collision cross-section values for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which can aid in its identification in complex mixtures. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 144 |
| [M+H]⁺ | 145 |
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
While specific crystallographic data for this compound are not prominently available in the surveyed literature, numerous studies on related indole (B1671886) and indoline derivatives demonstrate the utility of this technique. nih.govbohrium.commdpi.comcambridge.org For instance, the crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione was solved using powder diffraction data and shows chains of molecules linked by N–H⋯O bonds. cambridge.org Similarly, analyses of other indole derivatives reveal that the indole ring system is generally planar, and the crystal structures are often stabilized by a network of intermolecular hydrogen bonds and other interactions. iucr.orgresearchgate.netacs.orgcdnsciencepub.comresearchgate.net Such studies provide a framework for what can be expected from an XRD analysis of this compound, which would definitively establish its molecular geometry and solid-state organization.
Table 1: Representative Crystallographic Data for an Indoline Derivative This table presents example data for a related compound, 5-(3-methoxyphenyl)indoline-2,3-dione, to illustrate the type of information obtained from an XRD study.
| Parameter | Value | Reference |
| Compound | 5-(3-methoxyphenyl)indoline-2,3-dione | cambridge.org |
| Formula | C₁₅H₁₁NO₃ | cambridge.org |
| Crystal System | Orthorhombic | cambridge.org |
| Space Group | Pbca | cambridge.org |
| a (Å) | 11.1772(3) | cambridge.org |
| b (Å) | 7.92536(13) | cambridge.org |
| c (Å) | 27.0121(7) | cambridge.org |
| Volume (ų) | 2392.82(10) | cambridge.org |
| Z | 8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's chromophore—the part of the molecule responsible for the electronic transition. For this compound, the chromophore is the entire bicyclic system, where the benzene (B151609) ring is fused to the five-membered nitrogen-containing ring.
Studies on various indole analogues confirm that their UV-Vis absorption spectra are well-characterized. researchdata.edu.auresearchgate.netnih.gov The absorption spectra of indoline derivatives are known to be influenced by the nature of substituents on the ring system and the polarity of the solvent used for the measurement. core.ac.uk While specific UV-Vis spectra for this compound are not detailed in the available literature, related indolino-benzospiropyrans have been studied, highlighting the complex photophysical behavior of such heterocyclic systems. cdnsciencepub.com
The absorption and fluorescence properties of aromatic heterocyclic compounds are often sensitive to the pH of the solution, particularly if the molecule contains acidic or basic functional groups. nih.gov The indoline nucleus contains a secondary amine nitrogen atom which can be protonated under acidic conditions. This protonation alters the electronic structure of the chromophore, leading to shifts in the absorption and fluorescence spectra.
Research on various indole compounds demonstrates that their fluorescence can change significantly with pH. nih.govresearchgate.net Typically, the neutral, unprotonated form of an indole derivative is the most fluorescent species. nih.gov The development of indole-based fluorescent probes for sensing pH changes in biological environments, such as living cells, is an active area of research. rsc.org These probes often exhibit ratiometric fluorescence, where the ratio of fluorescence intensity at two different wavelengths changes with pH, providing a built-in self-calibration. rsc.orgresearchgate.net This pH sensitivity is a key characteristic that would be important to investigate for this compound, as it could influence its potential applications.
Two critical parameters that define the efficiency and dynamics of the fluorescence process are the quantum yield (Φ) and the radiative lifetime (τ). The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The radiative lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
The quantum yields of indole and its derivatives are highly dependent on the molecular structure and the surrounding environment, such as the solvent. iastate.eduresearchgate.net For example, the fluorescence quantum yield for the parent compound, indole, is reported to be approximately 0.45 when excited at 270 nm. iastate.edu The introduction of different substituents can either enhance or quench fluorescence. For instance, some novel benzophospholo[3,2-b]indole derivatives have been synthesized that exhibit high quantum yields up to 75%. beilstein-journals.org In contrast, the presence of heavy atoms or certain functional groups can decrease the quantum yield. The study of these properties for this compound would be essential for understanding its potential use in applications requiring fluorescence, such as in molecular probes or materials science. researchgate.netnih.gov
Table 2: Fluorescence Quantum Yields for Selected Indole Derivatives This table provides context by showing quantum yields for related indole compounds.
| Compound | Quantum Yield (Φ) | Conditions | Reference |
| Indole | 0.45 ± 0.05 | In water, λex = 270 nm | iastate.edu |
| 7-Azaindole | 0.039 ± 0.002 | In water, λex = 290 nm | iastate.edu |
| Benzophospholo[3,2-b]indole Derivative (Compound 4) | 0.75 | In CH₂Cl₂ | beilstein-journals.org |
| Benzophospholo[3,2-b]indole Derivative (Compound 8) | 0.11 | In CH₂Cl₂ | beilstein-journals.org |
Chromatographic Methods in Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating components of a mixture, quantifying their amounts, and assessing the purity of a compound. pubcompare.airesearchgate.net Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is particularly well-suited for the analysis of indoline and its derivatives. cetjournal.itnih.govnih.gov
A specific method for the analysis of the parent compound, indoline, has been developed using an isocratic elution on a C18 column with a mobile phase consisting of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it Other methods for indole compounds utilize mobile phases such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks. sielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate the pure compound from reaction mixtures or for detailed pharmacokinetic studies. sielc.com The development of a validated HPLC method is a critical step in the quality control of this compound.
Table 3: Exemplary HPLC Conditions for Indoline/Indole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Indoline | Indole Compounds | Indoline |
| Column | C18 | C8 | Newcrom R1 |
| Mobile Phase | Methanol / 0.1% TFA | Acetonitrile / Water / Acetic Acid (pH 3.8) (Gradient) | Acetonitrile / Water / Phosphoric Acid |
| Detection | UV | Fluorimetric (λex=280nm, λem=350nm) | UV/MS |
| Reference | cetjournal.it | nih.gov | sielc.com |
V. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational studies for organic molecules like Indoline-7-carbonitrile. It is frequently employed to investigate the molecule's electronic structure, geometry, and spectroscopic properties. researchgate.netbeilstein-journals.org Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G(d) or 6-311G++, to achieve a balance between accuracy and computational cost. researchgate.netneliti.comrsc.org
Electronic Structure and Molecular Geometry Optimization
The first step in most computational analyses is the geometry optimization of the molecule to find its most stable, lowest-energy conformation. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles of its ground state. researchgate.net DFT studies on related indole (B1671886) derivatives show that the indoline (B122111) ring system is largely planar, and these calculations provide precise geometric parameters. researchgate.netresearchgate.net The optimization process confirms the stability of the molecular structure by ensuring there are no negative force constants in the vibrational frequency calculation. biointerfaceresearch.com
Below is a representative table of optimized geometric parameters for an indole-based structure, calculated using DFT methods.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (aliphatic) | ~1.47 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-N-C (aliphatic) | ~109° | |
| Dihedral Angle | Indoline Ring | Near 0° (planar) |
Note: These are typical values for indole derivatives and serve as an illustrative example.
Vibrational Frequencies Analysis and Comparison with Experimental Data
DFT calculations are used to predict the vibrational spectra (FT-IR and Raman) of molecules. conferenceworld.in The calculation of harmonic vibrational frequencies for this compound allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net These modes include stretching, bending, and torsional vibrations of the functional groups, such as the C-H, N-H, and C≡N bonds. conferenceworld.in
Theoretically obtained wavenumbers are often systematically higher than experimental ones, primarily due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by a specific factor to improve the correlation with experimental data. researchgate.net This comparative analysis helps to confirm the molecular structure and understand the nature of its chemical bonds. researchgate.netaps.org
The following table shows a sample comparison of calculated and experimental vibrational frequencies for key functional groups found in indole derivatives.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Symmetric Stretching | N-H | ~3450 | ~3400 |
| Asymmetric Stretching | C-H (aromatic) | ~3100 | ~3050 |
| Stretching | C≡N | ~2230 | ~2225 |
| Scissoring | C-H (aliphatic) | ~1460 | ~1450 |
Note: These values are illustrative and based on general findings for similar compounds.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. sci-hub.se
For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. researchgate.net In this compound, the nitrile group is expected to influence the LUMO distribution, facilitating intramolecular charge transfer (ICT) upon electronic excitation. nih.gov This ICT character is fundamental to the molecule's potential use in optical and electronic applications. rsc.org
| Parameter | Value (eV) |
| E_HOMO | -5.5 to -6.5 |
| E_LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These energy values are typical ranges reported for indole derivatives in DFT studies. sci-hub.seresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic density of a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values. nih.gov
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the nitrogen atom of the nitrile group. researchgate.net
Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack. This is typically found around the hydrogen atoms, particularly the N-H proton of the indoline ring. researchgate.net
This analysis provides a visual representation of the charge distribution and is a powerful tool for understanding intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure representation. uni-muenchen.dewisc.edu This method quantifies intramolecular and intermolecular bonding and interactions. sci-hub.se A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. biointerfaceresearch.comugm.ac.id
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. neliti.comsysrevpharm.org While specific QSAR studies for this compound are not widely reported, numerous studies on indole derivatives provide a framework for how such an analysis would be conducted. neliti.comacs.orgacs.orgnih.gov
These studies typically involve calculating a range of molecular descriptors for a set of indole analogues. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Indices that describe molecular connectivity and branching.
Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to develop an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). neliti.com For instance, QSAR studies on indole derivatives as anti-proliferative agents have shown that electronic properties and molecular shape are often critical for activity. neliti.com Similarly, studies on indole-based inhibitors for enzymes like ROCK2 have highlighted the importance of electrostatic and hydrogen bonding features. nih.gov Such models are crucial for rationally designing new, more potent compounds and predicting the activity of novel structures like this compound. acs.org
3D-QSAR Methodologies (e.g., CoMSIA/EHA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for understanding the relationship between the molecular structure of a series of compounds and their biological activity. Methodologies like Comparative Molecular Similarity Indices Analysis (CoMSIA) and Eigenvalue analysis (EHA) are used to generate predictive models and to identify the key structural features required for optimal activity.
Statistical Methods: Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Non-Linear Regression (RNLM), Artificial Neural Networks (ANN)
Statistical methods are fundamental to QSAR and other computational chemistry analyses for model building and validation.
Principal Component Analysis (PCA) is a dimensionality-reduction technique used to identify the most important variables within a large dataset of molecular descriptors. In the analysis of this compound derivatives, PCA could be used to select a subset of descriptors that captures the most significant structural variations correlated with biological activity, thus simplifying subsequent modeling efforts.
Multiple Linear Regression (MLR) is a statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). An MLR model for this compound derivatives would provide a mathematical equation that could be used to predict the activity of new, unsynthesized analogs. The quality of the MLR model is assessed by statistical parameters such as the correlation coefficient (R²) and the standard deviation.
Non-Linear Regression (RNLM) methods are employed when the relationship between the descriptors and the activity is not linear. These models can often provide a more accurate description of complex biological systems.
Artificial Neural Networks (ANN) are powerful machine learning algorithms that can model highly complex and non-linear relationships. An ANN trained on a dataset of this compound compounds could potentially offer superior predictive accuracy compared to linear methods, making it a valuable tool for virtual screening and lead optimization.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is instrumental in understanding the molecular basis of drug action.
Prediction of Ligand-Target Binding Affinity
Molecular docking simulations can estimate the binding affinity between a ligand, such as an this compound derivative, and its biological target. This is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. For example, if this compound derivatives were being investigated as inhibitors of a particular kinase, docking studies would be used to predict which analogs bind most tightly to the ATP-binding site. These predictions help prioritize which compounds to synthesize and test experimentally.
Analysis of Ligand-Enzyme/Receptor Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For an this compound derivative, docking might reveal that the nitrile group forms a crucial hydrogen bond with a specific residue in the active site, or that the indoline ring engages in favorable hydrophobic interactions. This information is invaluable for the rational design of more potent and selective inhibitors. For example, the synthesis of silodosin, a drug used for benign prostatic hyperplasia, involves the functionalization of an indoline core, and understanding its interactions with its target receptor is key to its efficacy. unimi.it
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the behavior of a molecular system over time. This technique allows researchers to study the conformational changes and stability of ligand-receptor complexes.
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations can reveal the stability of its complex with a biological target, such as a protein or enzyme, and detail the specific interactions that govern its binding affinity.
While specific MD studies on this compound are not extensively published, research on closely related indole derivatives provides a clear framework for how such investigations would proceed. For instance, MD simulations have been successfully employed to examine the stability of indole derivatives within the binding sites of various receptors, such as the Pim-1 kinase and serotonin (B10506) receptors. mdpi.comnih.gov These studies typically involve placing the ligand (the indole derivative) into the binding pocket of the protein and simulating the complex's behavior in a solvated environment over a period of nanoseconds. mdpi.comresearchgate.net
Key findings from these types of simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is analyzed over the simulation time to assess the stability of the complex. A stable complex will show minimal deviation from its initial docked pose. mdpi.com
Key Interactions: Simulations can identify and quantify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues in the protein's binding site. mdpi.comnih.govresearchgate.net For example, the interaction between a ligand and a key residue like glutamic acid (Glu 121) in Pim-1 has been shown to be vital for binding. nih.gov
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations capture this dynamic process, revealing how the protein might adapt to accommodate the ligand or how the ligand adjusts its shape to fit optimally within the binding pocket. researchgate.net
For this compound, MD simulations would be invaluable for understanding its potential as an inhibitor for specific enzymes. The indoline core, with its hydrogen bond donor (the NH group) and the electron-withdrawing carbonitrile group, could be precisely mapped to understand its interactions with target proteins, guiding the design of more potent and selective derivatives. espublisher.comorientjchem.org
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions
In-silico ADME/Tox prediction is a critical step in early-stage drug development, used to filter out compounds that are likely to fail due to poor pharmacokinetic properties or toxicity. scbdd.com Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties based solely on the molecule's chemical structure. japsonline.com For this compound, and related indole derivatives, these predictions provide a comprehensive profile of its potential drug-like qualities. bohrium.comresearchgate.neteurekaselect.com
Studies on various indole derivatives have shown that these compounds can exhibit promising ADME profiles. bohrium.comresearchgate.net For example, predictions often indicate good oral absorption and lack of inhibition of key metabolic enzymes like Cytochrome P450 (CYP450). japsonline.combohrium.com
A representative predicted ADME/Tox profile for a compound like this compound is summarized in the table below. These values are typically generated by online platforms and software like ADMETlab 2.0, PreADMET, or others. scbdd.combmdrc.org
Table 1: Predicted ADME/Tox Properties for this compound This table presents illustrative data based on typical predictions for similar chemical structures. Actual values may vary.
| Property Category | Parameter | Predicted Value/Classification | Significance |
| Absorption | Human Intestinal Absorption (HIA) | Good | Indicates potential for good oral bioavailability. japsonline.com |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | May indicate a lower potential for central nervous system side effects. bohrium.com |
| Plasma Protein Binding (PPB) | High | Affects the free concentration of the drug available to act on its target. japsonline.com | |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions with substrates of this key enzyme. japsonline.com |
| Excretion | --- | Data not typically predicted | Excretion pathways are complex and less reliably predicted by simple models. |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Suggests a low potential to cause genetic mutations. bohrium.com |
| Carcinogenicity | Non-carcinogenic | Indicates a low likelihood of causing cancer based on structural alerts. bohrium.com | |
| hERG Inhibition | Low Risk | Predicts a low potential for cardiotoxicity. | |
| Hepatotoxicity | Possible | Some models might predict potential liver toxicity, requiring experimental validation. japsonline.com |
Monte Carlo Simulations in Adsorption/Interaction Studies (e.g., Corrosion Inhibition)
Monte Carlo (MC) simulations are a computational method used to model complex systems with many interacting parts, such as the adsorption of a molecule onto a surface. researchgate.net In materials science, MC simulations are frequently used to study the effectiveness of organic compounds as corrosion inhibitors. nih.govpeacta.orgnanobioletters.com These simulations model the interaction between the inhibitor molecule and a metal surface, typically in a simulated corrosive environment (e.g., an aqueous solution). nih.govnanobioletters.com
For compounds containing carbonitrile and heterocyclic moieties, like this compound, MC simulations can provide significant insights into their corrosion inhibition potential. The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic ring system are known to be important for effective adsorption onto metal surfaces. peacta.org
MC simulations calculate the adsorption energy of the inhibitor on the metal surface (e.g., Fe(110) or Cu(111) for steel and copper, respectively). nih.gov A high negative value for the adsorption energy indicates a strong, spontaneous interaction and stable adsorption of the inhibitor molecule, leading to the formation of a protective layer that shields the metal from the corrosive medium. researchgate.net
Studies on carbonitrile-containing compounds have demonstrated a good correlation between theoretical findings from MC simulations and experimental results. peacta.org The simulations can also predict the orientation of the adsorbed molecule, indicating whether it lies flat on the surface (parallel adsorption) or adopts a more vertical orientation. researchgate.net
Table 2: Representative Monte Carlo Simulation Data for Adsorption of Inhibitors on a Metal Surface This table shows example data for carbonitrile-based inhibitors to illustrate typical findings from such studies.
| Inhibitor Molecule | Metal Surface | Adsorption Energy (kJ/mol) | Interpretation | Reference |
| Pyridine-3,5-dicarbonitrile derivative | Fe(110) | -175.4 | Strong interaction, spontaneous adsorption, indicating good protective film formation. | researchgate.net |
| Furan-based Carbohydrazide | Fe(110) | -450 to -550 | Very strong and stable adsorption, suggesting high inhibition efficiency. | nanobioletters.com |
| Pyrazolylnucleoside | Cu(111) | -1100 to -1400 | Extremely high adsorption energy, indicating excellent potential as a corrosion inhibitor for copper. | nih.gov |
For this compound, MC simulations would be expected to show significant adsorption energy due to the combined effects of the indole ring and the polar carbonitrile group, suggesting its potential as an effective corrosion inhibitor.
Vi. Biological Activity and Medicinal Chemistry Applications of Indoline 7 Carbonitrile Derivatives
Antimicrobial Potential
The indole (B1671886) nucleus is a privileged scaffold in the development of antimicrobial agents, and its derivatives, including those related to indoline-7-carbonitrile, have shown promise against a variety of pathogenic microorganisms.
Antibacterial Activity
Indole-based compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have revealed that these derivatives can inhibit the growth of clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. For instance, certain indole-hydrazono thiazolidinone derivatives have been tested against these bacteria, with some compounds exhibiting potent activity, particularly those featuring an amide group. nih.gov Similarly, newly synthesized N-acyl hydrazones derived from Indole-3-propionic acid showed selective antibacterial actions; one compound displayed high activity against E. coli, while others were moderately active against P. aeruginosa and B. subtilis. uobaghdad.edu.iq The mechanism of action for some indole alkaloids is thought to involve the inhibition of protein kinase enzymes, which are crucial for bacterial survival. mdpi.com Research has also highlighted indole derivatives of fusidic acid as active against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Interactive Table: Antibacterial Activity of Selected Indole Derivatives
| Compound Type | Target Bacteria | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Indole-hydrazono thiazolidinones | S. aureus, B. subtilis, E. coli, P. aeruginosa | MICs ranging from 0.94–3.87 µM | nih.gov |
| N-acyl hydrazones | E. coli | High activity (comparable to Amoxicillin) | uobaghdad.edu.iq |
| N-acyl hydrazones | P. aeruginosa | Moderate activity | uobaghdad.edu.iq |
| N-acyl hydrazones | B. subtilis | Intermediate activity | uobaghdad.edu.iq |
| Tris(1H-indol-3-yl)methylium | S. aureus | MIC = 1-16 µg/mL | mdpi.com |
| Spathullin B | S. aureus | MIC = 1 µg/mL | nih.gov |
Antifungal Activity
The search for new antifungal agents has led to the investigation of indole derivatives, which have shown potential against pathogenic fungi like Candida albicans and Cryptococcus neoformans. researchgate.net A series of novel indole and indoline (B122111) derivatives were designed and found to exhibit good antifungal effects, particularly against azole-resistant C. albicans. nih.gov Further investigation into the mechanism revealed that some of these compounds could inhibit the formation of biofilms and the growth of hyphae, which are critical for the pathogenicity of C. albicans. nih.gov The antifungal activity is often evaluated based on the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. unesp.br For example, certain meroterpenes isolated from endophytic fungi, which contain indole-like structures, have shown a potent effect against C. albicans. nih.gov Human farnesyltransferase inhibitors have been derivatized to create compounds with improved antifungal activity against both C. neoformans and C. albicans. duke.edu
Interactive Table: Antifungal Activity of Selected Indole Derivatives
| Compound Type | Target Fungi | Activity (MIC) | Reference |
|---|---|---|---|
| Novel Indole/Indoline Derivatives | Candida albicans (Azole-resistant) | Good antifungal effect | nih.gov |
| Meroterpene (S, Z)-phenguignardic acid methyl ester | Candida albicans | Potent effect | nih.gov |
| Human FTase inhibitor derivatives | Cryptococcus neoformans | MIC = 3 µM | duke.edu |
Anti-tubercular Activity
Derivatives of indole are a significant focus in the development of new treatments for tuberculosis, caused by Mycobacterium tuberculosis. semanticscholar.org Indole-2-carboxamides, in particular, have been identified as a promising class of compounds. acs.org These agents often target the mycobacterial membrane protein large 3 (MmpL3), a transporter essential for the formation of the mycobacterial cell wall. semanticscholar.orgrsc.org Rational design and synthesis have led to indoleamide analogues with high potency against drug-sensitive strains of M. tuberculosis (H37Rv), with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 0.32 µM. rsc.org Notably, these potent compounds often exhibit high selectivity, meaning they are significantly more toxic to the bacteria than to mammalian cells. rsc.org Modifications, such as the introduction of halogen substitutions or specific side chains like N-rimantadine, have been shown to enhance anti-TB activity. nih.govrsc.org Some 3-triazeneindoles have also demonstrated high in vitro activity, with MICs between 0.2 and 0.5 μg/mL against both the standard H37Rv strain and an isoniazid-resistant clinical isolate. nih.gov
Interactive Table: Anti-tubercular Activity of Selected Indole Derivatives
| Compound Class | Specific Compound/Derivative | Activity (MIC) against M. tuberculosis | Reference |
|---|---|---|---|
| Indole-fused spirochromene hybrids | Compound 3i | 0.78 µg/mL | researchgate.net |
| Indole-fused spirochromene hybrids | Compounds 3f, 3h, 3o | 6.25 µg/mL | researchgate.net |
| Indole-2-carboxamides | Compound 8g (N-rimantadine analogue) | 0.32 µM | rsc.org |
| 3-Triazeneindoles | Seven selected compounds | 0.2 - 0.5 µg/mL | nih.gov |
Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents, with many derivatives showing potent activity against various cancer types. mdpi.com These compounds can influence cancer cell growth and survival through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways. researchgate.net
Inhibition of Cancer Cell Proliferation
A primary focus of anticancer drug discovery is the inhibition of cancer cell proliferation. This compound and its broader indole derivatives have shown significant potential in this area. For example, novel indole-based compounds designed as Bcl-2 inhibitors demonstrated potent antiproliferative activity at sub-micromolar concentrations against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines. mdpi.com The Bcl-2 protein family is crucial for regulating apoptosis (programmed cell death), and its inhibition can trigger cancer cells to self-destruct. mdpi.com Similarly, 28-indole-betulin derivatives were synthesized and evaluated against seven human cancer lines, with MCF-7 breast cancer cells being the most sensitive. mdpi.com These compounds were found to induce cell cycle arrest and apoptosis. mdpi.com A patent has also highlighted that certain cyanoindole derivatives exhibit good inhibitory effects on the growth of human gastric and lung cancer cell lines. google.com
Interactive Table: Antiproliferative Activity of Selected Indole Derivatives
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 ± 0.11 µM | mdpi.com |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | 0.73 ± 0.07 µM | mdpi.com |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 1.17 ± 0.10 µM | mdpi.com |
| Indole-2-carboxamides (Va-i) | Various | GI₅₀ = 26 nM to 86 nM | nih.gov |
Targeting Specific Kinases (e.g., Pim Kinases)
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a common feature of cancer, making them prime targets for therapeutic intervention. nih.gov The Pim kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that are overexpressed in many cancers and are associated with tumorigenesis. researchgate.netmdpi.com Indole derivatives have been identified as potent inhibitors of this kinase family. researchgate.net A screening of pyrrolo[2,3-a]carbazole derivatives, which are structurally related to indoles, identified a new scaffold for designing potent and selective Pim kinase inhibitors. acs.org One compound from this series was identified as a low nanomolar selective Pim inhibitor. acs.org Crystal structure analysis revealed that this compound binds to Pim-1 in a non-ATP competitive manner, which helps explain its selectivity. acs.org The development of such targeted inhibitors is a key strategy in modern cancer therapy, aiming to provide more effective treatments with fewer side effects. researchgate.net
Development as Antitubulin Agents
Indoline derivatives have emerged as a promising class of antitubulin agents, which interfere with the dynamics of microtubule formation, a critical process in cell division. nih.gov This disruption can lead to cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy. nih.gov
Research has focused on designing indoline derivatives that bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. nih.govnih.gov For instance, one study identified an indoline derivative, compound 9d, that exhibited potent antiproliferative activity against several cancer cell lines, including esophageal squamous cell carcinoma (Kyse450 cells) with an IC50 value of 1.49 μM. nih.gov This compound was shown to strongly suppress tubulin polymerization in these cells. nih.gov Molecular docking studies further supported that this class of compounds could fit tightly into the colchicine binding site. nih.gov The indole nucleus itself is a key feature of many natural and synthetic tubulin inhibitors. nih.gov
Neuroprotective Effects
Derivatives of this compound have been investigated for their potential to protect neurons from damage. Some indole-based compounds have demonstrated neuroprotective properties in various studies. ontosight.ainih.gov
In vitro studies have shown that certain indoline derivatives can reduce cell death in neuronal cell lines exposed to oxidative stress. This suggests a potential therapeutic application for neurodegenerative diseases. The neuroprotective effects of some indole compounds, like indole-3-carbinol (B1674136) and its metabolite diindolylmethane, are attributed to their ability to mimic Brain-Derived Neurotrophic Factor (BDNF) and activate the TrkB/Akt signaling pathway. nih.govmdpi.com This activation, in turn, stimulates the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress. nih.gov Furthermore, some indole-phenolic hybrids have shown the ability to counter reactive oxygen species (ROS) and promote the disaggregation of amyloid-β fragments, which are implicated in Alzheimer's disease. nih.gov
Antidiabetic Agent Development
The indoline nucleus is a feature in the development of new antidiabetic agents. core.ac.uk The primary mechanism explored is the inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. tandfonline.comnih.gov
Inhibition of α-Glucosidase and α-Amylase Enzymes
Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. These enzymes are responsible for breaking down complex carbohydrates into absorbable sugars. mdpi.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed down.
Several studies have reported the synthesis of indole derivatives with potent inhibitory activity against both α-glucosidase and α-amylase. For example, a series of indole-pyridine carbonitrile derivatives were synthesized and evaluated, with twelve compounds showing potent inhibition of both enzymes compared to the standard drug, acarbose. tandfonline.comnih.gov Another study on indole hydrazone analogs identified compounds with α-amylase inhibition IC50 values ranging from 1.66 to 2.65 μM. researchgate.net Hybrid molecules incorporating indole and other heterocyclic rings like oxadiazole and thiazolidinone have also demonstrated excellent dual inhibitory activity. mdpi.com
Below is a table summarizing the inhibitory activities of selected indoline and indole derivatives against α-amylase and α-glucosidase.
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
| Indole-pyridine carbonitriles | α-Glucosidase & α-Amylase | Potent vs. Acarbose (14.50 µM) | tandfonline.comnih.gov |
| Indole hydrazones | α-Amylase | 1.66 - 2.65 | researchgate.net |
| Indole-oxadiazole-thiazolidinone hybrids | α-Amylase | 4.50 - 7.30 | mdpi.com |
| Indole-oxadiazole-thiazolidinone hybrids | α-Glucosidase | 5.60 - 7.60 | mdpi.com |
| Indole acrylonitrile (B1666552) (Compound 21) | α-Glucosidase | 1.36 ± 0.04 | researchgate.net |
Enzyme Kinetics Studies
Enzyme kinetics studies are crucial for understanding the mechanism of inhibition. These studies can reveal whether a compound binds to the active site of the enzyme (competitive inhibition), to a different site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition), or a combination thereof (mixed-type inhibition).
Kinetic studies on various indole derivatives have shown different modes of inhibition for α-glucosidase and α-amylase. For instance, a study on indole derivatives revealed competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase for the most active compounds. nih.gov In another study, indazole derivatives were found to be competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase. researchgate.net Dihydroindolizino[8,7-b]indole derivatives were identified as reversible mixed-type inhibitors of α-glucosidase. dntb.gov.ua These findings are essential for the rational design of more potent and selective inhibitors. tandfonline.comnih.gov
Anti-inflammatory and Antioxidant Properties
Indoline derivatives have been investigated for their anti-inflammatory and antioxidant activities. core.ac.uk Chronic inflammation and oxidative stress are implicated in a wide range of diseases. bohrium.com
Several studies have demonstrated the potential of indole derivatives to act as anti-inflammatory and antioxidant agents. cuestionesdefisioterapia.comtandfonline.com For example, some synthesized indoline derivatives showed potent inhibition of protein denaturation, a marker of inflammation, with IC50 values comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk The antioxidant properties of indole derivatives are often attributed to the indole ring's ability to scavenge free radicals. unica.it Some C-3 substituted indole derivatives have shown significant radical scavenging and cytoprotective effects against oxidative hemolysis. nih.gov
Modulation of Inflammatory Pathways (e.g., p38 MAPK, NF-κB, AP-1)
The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The p38 mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and activator protein-1 (AP-1) are crucial signaling pathways that regulate the expression of pro-inflammatory genes. openrheumatologyjournal.comnih.gov
While direct evidence for this compound derivatives modulating these specific pathways is emerging, the broader class of indole derivatives has been shown to influence them. The p38 MAPK pathway, in particular, is a key regulator of pro-inflammatory cytokine production. openrheumatologyjournal.com Inhibition of this pathway can lead to a reduction in inflammation. Similarly, the NF-κB pathway is a critical mediator of inflammatory responses, and its inhibition is a major target for anti-inflammatory drug development. nih.gov The AP-1 transcription factor is also involved in the expression of inflammatory mediators. nih.gov Some anti-inflammatory drugs exert their effects by targeting these interconnected pathways. oncotarget.com
Reduction of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)
Derivatives of the indoline core structure have shown potential in modulating inflammatory responses by reducing the secretion of key pro-inflammatory cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade and are implicated in a host of chronic inflammatory conditions. escholarship.orgamazonaws.comscispace.com
Research into novel indoline derivatives has revealed their capacity to inhibit the release of these critical inflammatory mediators. For instance, a series of indoline derivatives substituted at the first position with chains containing amino, ester, amide, or alcohol groups, and some with additional substitutions on the benzo ring, were found to protect RAW264.7 macrophage cells from lipopolysaccharide (LPS)-induced elevation of TNF-α and IL-6. researchgate.net Several of these derivatives demonstrated anti-inflammatory action at concentrations significantly lower than that of unsubstituted indoline. researchgate.net
In a similar vein, studies on indole-dithiocarbamate compounds, which share the core indole structure, also showed potent, dose-dependent inhibition of both TNF-α and IL-6 production. tandfonline.com Certain indole derivatives have also been found to suppress the mRNA expression of TNF-α and IL-6 in lung tissues, indicating a transcriptional level of regulation. tandfonline.com Moreover, conjugates of N-substituted indole and aminophenylmorpholin-3-one have been screened for their inhibitory effects on TNF-α and IL-6 in microglial cells, with some compounds significantly reducing the levels of these pro-inflammatory cytokines. nih.gov One particular compound from this series was found to decrease LPS-induced TNF-α and IL-6 levels by 71% and 53%, respectively. nih.gov
These findings underscore the potential of the indoline scaffold as a template for the development of new anti-inflammatory agents that target the production of key cytokines. The following table summarizes the inhibitory activities of some indole and indoline derivatives on pro-inflammatory cytokine release.
| Derivative Class | Cytokine(s) Inhibited | Key Findings |
| Indoline derivatives with N-1 substitutions | TNF-α, IL-6 | Protected macrophages from LPS-induced cytokine elevation. researchgate.net |
| Indole-dithiocarbamates | TNF-α, IL-6 | Exhibited dose-dependent inhibition of cytokine production. tandfonline.com |
| N-substituted indole-aminophenylmorpholinone conjugates | TNF-α, IL-6 | Reduced LPS-induced cytokine levels in microglial cells. nih.gov |
| 3-(indol-5-yl)-indazoles | TNF-α, IL-6 | Inhibited LPS-induced expression of cytokines in macrophages. tandfonline.com |
Anticonvulsant Activities
The indole nucleus and its reduced form, indoline, are recognized as important pharmacophores in the development of anticonvulsant agents. researchgate.net Various derivatives incorporating this scaffold have been synthesized and evaluated for their potential to manage seizures, a hallmark of epilepsy. researchgate.netnih.gov
Screening of newly synthesized indoline derivatives has demonstrated their efficacy in established preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.netpharmacophorejournal.com For example, a series of 6,8-halo-substituted-2H- justia.comchemicalbook.comtriazino[5,6-b]indole-3(5H)-one derivatives displayed significant anticonvulsant activity in the MES model, with some compounds showing minimal neurotoxicity. nih.gov
Furthermore, research on spirooxindole-4H-pyran derivatives, which contain the indoline core, has identified compounds with significant anticonvulsant effects in the PTZ-induced epilepsy mouse model. scispace.com The isatin (B1672199) moiety, which is an indole-2,3-dione, is another related structure from which anticonvulsant compounds have been derived. pharmaceuticalconferences.comnih.gov The evaluation of these compounds often involves assessing their ability to prevent tonic hind limb extension in the MES test and to protect against chemically induced seizures in the scPTZ test. pharmacophorejournal.comnih.gov
The following table presents examples of indole and indoline derivatives that have been investigated for their anticonvulsant properties.
| Derivative Class | Anticonvulsant Screening Model(s) | Key Findings |
| 6,8-halo-substituted- justia.comchemicalbook.comtriazino[5,6-b]indoles | MES, Rotarod | Significant anticonvulsant activity with low neurotoxicity. nih.gov |
| Spirooxindole-4H-pyrans | PTZ | Identified potent compounds against chemically induced seizures. scispace.com |
| 5-[2(3)-dialkylamino alkoxy] Indole 2,3-diones | MES | Showed good antiepileptic activity with less neurotoxicity than phenytoin. nih.gov |
| Functionalized aryloxadiazole amine and benzothiazole (B30560) acetamide (B32628) indoline derivatives | Not specified | Investigated for anticonvulsant properties. researchgate.netacs.org |
Antiviral Activity (e.g., Anti-HIV-1 Fusion Inhibitors)
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the development of novel antiviral agents that act on different viral targets. dntb.gov.ua The HIV-1 envelope glycoprotein, particularly the gp41 subunit, plays a critical role in the fusion of the viral and host cell membranes, making it an attractive target for entry inhibitors. nih.govnih.gov Derivatives based on the indole scaffold have been identified as promising HIV-1 fusion inhibitors. nih.gov
These small molecule fusion inhibitors are designed to interfere with the conformational changes of gp41 that are essential for membrane fusion. nih.gov Research has shown a strong correlation between the experimental binding affinities of these indole compounds to a specific region on gp41 and their ability to inhibit cell-cell fusion and viral replication. nih.gov This confirms the validity of targeting this site for the development of low molecular weight fusion inhibitors. nih.gov
Targeting Viral Glycoproteins (e.g., gp41 hydrophobic pocket)
The mechanism of action of these indole-based antiviral agents involves targeting a highly conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of the gp41 glycoprotein. nih.govnih.gov This pocket is crucial for the formation of the six-helix bundle, a key structural intermediate in the fusion process. nih.gov By binding to this hydrophobic pocket, the indole derivatives can block the formation of the six-helix bundle, thereby preventing the virus from entering the host cell. nih.gov
Docking studies have helped to establish a common binding mode for these inhibitors within the hydrophobic pocket. nih.gov The flexibility of these molecules allows them to conform to the contours of the pocket. nih.gov Some of the most active compounds have been shown to mimic the hydrophobic contacts of D-peptides, which are known inhibitors of this interaction. nih.gov The development of indole-containing compounds as gp41 fusion inhibitors represents a significant step towards creating new, low-cost prophylactic or therapeutic options to combat HIV. researchgate.netnih.gov
CFTR Potentiator Research
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel. google.com One therapeutic strategy for CF is the use of small molecules called "potentiators," which enhance the function of the CFTR channels that are present on the cell surface. acs.org
Research in this area has identified indole and indoline derivatives as potential CFTR modulators. google.comacs.orgmdpi.com In the development of one class of CFTR potentiators, it was discovered that the reduction of an indole derivative to its corresponding indoline retained the desired biological activity. acs.org This finding suggests that the saturated heterocyclic ring of the indoline is also a viable scaffold for this therapeutic application.
Further studies have led to the patenting of indole derivatives as CFTR modulators, highlighting the pharmaceutical interest in this chemical class for the treatment of CF and other diseases where CFTR modulation may be beneficial, such as chronic obstructive pulmonary disease (COPD) and Sjögren's Syndrome. google.commdpi.com The goal of these potentiators is to increase the flow of ions through the CFTR channel, thereby addressing the underlying cellular defect in CF. acs.org
The following table provides a summary of research on indole and indoline derivatives as CFTR potentiators.
| Derivative Class | CFTR Mutant(s) Targeted | Key Findings |
| Indoline-based potentiators | F508del-CFTR | Reduction of an indole to an indoline retained potentiator activity. acs.org |
| Spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds | N1303K-CFTR | Act as co-potentiators, enhancing the activity of other potentiators. escholarship.org |
| Patented Indole Derivatives | General CFTR modulation | Identified as useful modulators of ABC transporters, including CFTR. google.com |
Role as Pharmaceutical Intermediates
This compound is a valuable and versatile intermediate in the field of pharmaceutical synthesis. Its unique structure, which combines a bicyclic indoline core with a reactive nitrile group at the 7-position, makes it an important precursor for the synthesis of more complex molecules with therapeutic applications. justia.com The presence of the cyano group enhances the compound's reactivity, enabling a variety of chemical transformations and functionalizations.
The utility of this compound and its derivatives is particularly evident in the large-scale production of selective α1-adrenoceptor antagonists. justia.com Various synthetic routes have been developed that utilize this compound as a starting material or a key intermediate, underscoring its importance in industrial pharmaceutical manufacturing. chemicalbook.comgoogle.com
Precursors for Approved Drugs (e.g., Silodosin)
A prominent example of the role of this compound derivatives as pharmaceutical intermediates is in the synthesis of Silodosin. chemicalbook.comgoogle.comgoogle.com Silodosin is an α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. chemicalbook.com The synthesis of this complex molecule often involves multiple steps where this compound derivatives are crucial. google.com
For instance, 1-Acetyl-5-(2-aminopropyl)this compound is a key intermediate in the production of Silodosin. cphi-online.com More broadly, various derivatives such as 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile are synthesized from precursors related to this compound and are subsequently converted to Silodosin. google.comgoogle.comepo.org The industrial production of Silodosin has been the subject of numerous patents that describe processes for preparing these indoline-based intermediates with high yield and purity. justia.comgoogle.comgoogle.comepo.org
The following table lists key this compound derivatives and their role in the synthesis of Silodosin.
| Intermediate Compound | Role in Silodosin Synthesis |
| This compound | A precursor for more complex intermediates. |
| 1-Acetyl-5-(2-aminopropyl)this compound | A key intermediate in the synthesis of Silodosin. cphi-online.com |
| 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | A late-stage intermediate that is hydrolyzed to form Silodosin. google.comgoogle.com |
| 5-[(2R)-2-Aminopropyl]-1-(3-benzyloxypropyl)this compound | An intermediate that is condensed with another molecule in the synthesis pathway. google.com |
Significance of Chirality and Stereospecificity in Drug Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. juniperpublishers.commdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. juniperpublishers.com Consequently, the synthesis of single-enantiomer drugs is often crucial for developing safer and more effective therapeutics. juniperpublishers.commdpi.com
In the context of this compound derivatives, the stereochemistry of the molecule can significantly influence its biological activity. The spatial arrangement of substituents on the indoline core and any attached side chains can lead to different binding affinities for target proteins. For instance, in the development of kinase inhibitors, exploiting chirality has been a successful strategy to enhance potency and selectivity. nih.gov The introduction of a chiral center, such as an α-methyl group, can create more favorable interactions within the lipophilic pockets of a kinase's active site. nih.gov
The synthesis of stereospecific this compound derivatives often involves asymmetric synthesis or chiral resolution techniques. nih.gov Asymmetric synthesis aims to create a specific stereoisomer directly, often employing chiral catalysts or auxiliaries. thieme-connect.com Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers, for example, by using preparative chiral high-performance liquid chromatography (HPLC). nih.gov
A notable example of the importance of stereospecificity is seen in the development of spiro[indoline-3,3′-pyrrolizine] derivatives. The 1,3-dipolar cycloaddition reaction used to create these compounds is highly regio- and diastereoselective, resulting in specific stereoisomers with defined biological activities. researchgate.net Similarly, in the synthesis of tetrahydro-γ-carboline derivatives, which share a structural resemblance to this compound, the separation of racemic mixtures into pure enantiomers revealed a greater than 100-fold difference in their biological activity as CFTR potentiators. acs.org This highlights the critical need to consider and control stereochemistry during the drug discovery and development process for this class of compounds.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nrfhh.com For this compound derivatives, SAR studies are instrumental in identifying key structural features required for therapeutic efficacy and in guiding the design of more potent and selective drug candidates. researchgate.net
Elucidation of Structural Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly altered by making specific structural modifications to the indoline core, the carbonitrile group, and any appended substituents. nih.govnih.gov These modifications can affect the compound's binding affinity to its target, as well as its pharmacokinetic properties.
Modifications to the Indoline Core: The indoline nucleus itself is a key pharmacophoric element. Alterations to this core structure can have profound effects on activity. For example, in a series of HIV-1 fusion inhibitors based on an indole scaffold, the linkage between different indole rings was found to be critical for activity. nih.gov Changing the connection points from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages resulted in a significant reduction in both binding affinity and antiviral activity. nih.gov
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring of the indoline scaffold are crucial for modulating biological activity. In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to indoline-7-carbonitriles, the introduction of a second substituent on the phenyl ring was generally beneficial. acs.org For instance, adding a fluorine atom at the 6-position of a disubstituted phenyl derivative led to compounds with efficacy comparable or superior to the lead compound. acs.org
The Role of the Carbonitrile Group: The carbonitrile group at the 7-position of the indoline ring can play a significant role in target binding. The nitrile group is a potential hydrogen bond acceptor and can also participate in other non-covalent interactions. Its replacement or modification can drastically alter the compound's activity.
Side Chain Modifications: Modifications to side chains attached to the indoline nitrogen or other positions are a common strategy for optimizing activity. In the development of D3 receptor agonists, modifications to a morpholine (B109124) nitrogen side chain were found to be more fruitful than substitutions on an aniline (B41778) nitrogen. nih.gov Alkylation with different groups on the side chain led to variations in binding affinity, highlighting the sensitivity of the receptor to the steric and electronic properties of these substituents. nih.gov
The following interactive table summarizes the effects of various structural modifications on the biological activity of indoline-based compounds, drawing parallels for potential modifications to this compound derivatives.
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial step in modern drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. cloudfront.net Once a pharmacophore is identified for a series of this compound derivatives, it serves as a blueprint for lead optimization. nih.gov
Lead optimization is an iterative process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org This process often involves synthesizing and testing a library of analogs designed based on the identified pharmacophore and SAR data.
Pharmacophore Modeling for this compound Derivatives: For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the structures and identifying common chemical features that are essential for binding to the biological target. Computational tools can be used to create these models, which can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds. cloudfront.net For example, a pharmacophore model for a series of azaindole inhibitors of Trypanosoma brucei was built to understand the three-dimensional SAR and guide further synthesis.
Lead Optimization Strategies: Several strategies are employed in the lead optimization of this compound derivatives:
Analog Synthesis: Based on the pharmacophore model and initial SAR findings, a focused library of analogs is synthesized. This may involve varying substituents on the indoline ring, modifying or replacing the carbonitrile group, and altering any side chains.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability or cell permeability.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. This allows for the rational design of ligands that fit precisely into the target's binding site, optimizing interactions and improving affinity and selectivity.
The following table presents a hypothetical lead optimization workflow for an this compound derivative.
Vii. Future Directions and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of indoline-7-carbonitrile and its derivatives is an area ripe for innovation, with a strong emphasis on environmentally friendly and efficient processes.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound. A notable advancement is the development of a metal-free methodology that utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a promoter, eliminating the need for traditional metal catalysts. acs.org This approach not only offers an environmentally friendly route but also demonstrates high regioselectivity. acs.org Furthermore, there is a push to reduce the reliance on halogenated solvents, aligning with green chemistry principles. The use of immobilized enzymes in the synthesis of related compounds also highlights a move towards more sustainable and greener production methods. These enzymatic processes can lead to higher quality products and reduced industrial pollution.
Exploration of New Catalytic Systems
Research into novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound. While metal-free approaches are gaining traction, the development of new metal-based catalytic systems remains important. acs.org For instance, copper(I) catalyzed C-arylation reactions have shown promise for the functionalization of the indoline (B122111) core. unimi.it The exploration of different catalysts, including both metal-based and organocatalysts, will be essential for overcoming existing synthetic limitations and enabling the synthesis of a wider range of derivatives. Mechanistic studies, including kinetic analysis and computational modeling, will play a vital role in understanding and optimizing these new catalytic systems. acs.org
Identification of New Biological Targets and Therapeutic Applications
This compound and its derivatives have shown potential in a variety of therapeutic areas. While its role as an intermediate in the synthesis of drugs like Silodosin for benign prostatic hyperplasia is well-established, ongoing research seeks to uncover new biological targets and applications. procurementresource.com
Derivatives of this compound have been investigated for their potential as α1a-adrenoceptor antagonists, which are useful for treating dysuria. epo.orggoogle.com The core structure is also being explored for its potential in treating neuropsychiatric disorders and for its anticancer and antimicrobial properties. The unique structure of these compounds, particularly the presence of the nitrile group, can enhance binding affinity to various biological targets, opening up possibilities for developing novel therapeutic agents. Future research will likely focus on screening this compound derivatives against a broader range of biological targets to identify new therapeutic opportunities.
Advanced Computational Modeling for Rational Drug Design
Computational modeling is becoming an indispensable tool in the rational design of drugs based on the this compound scaffold. In silico tools can predict pharmacokinetic properties such as lipophilicity, metabolic stability, and blood-brain barrier permeability. For instance, computational toxicology methods are accepted for the regulatory qualification of impurities in pharmaceuticals, reducing the need for extensive laboratory experimentation. pnrjournal.com
Molecular dynamics simulations can provide insights into the binding modes of this compound derivatives with their biological targets, helping to explain their potency and selectivity. google.com This information is invaluable for designing new derivatives with improved pharmacological profiles. The combination of computational predictions with experimental validation is a powerful strategy for accelerating the drug discovery process.
Design and Synthesis of this compound Derivatives with Enhanced Potency, Selectivity, and Reduced Toxicity
A major focus of current research is the design and synthesis of new this compound derivatives with improved therapeutic properties. This involves modifying the core structure to enhance potency, increase selectivity for the desired biological target, and minimize off-target effects and toxicity. google.com
Strategies for enhancing potency include modifications like acetylation or alkylation to improve binding to target receptors. Selectivity is a crucial factor, especially for applications like α1a-adrenoceptor antagonists, where avoiding effects on other receptors can reduce side effects like hypotension. google.com The synthesis of chiral derivatives is also important, as different enantiomers can have significantly different biological activities and toxicities. google.comnewdrugapprovals.org Researchers are also exploring different salt forms and crystalline polymorphs to improve the physicochemical properties and bioavailability of these compounds. unimi.it
Addressing Synthetic Hurdles and Scaling-Up Considerations for Industrial Applications
While significant progress has been made in the laboratory-scale synthesis of this compound and its derivatives, translating these methods to an industrial scale presents several challenges. The use of pyrophoric reagents like n-BuLi in some synthetic routes is difficult to handle on a large scale. google.com Other challenges include the commercial availability and cost of certain reagents. google.com
The development of robust and scalable synthetic processes is crucial for the commercial viability of any new drug candidate. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. For example, issues with residual solvents in the final product need to be addressed to meet regulatory standards. unimi.itnewdrugapprovals.org Continuous flow reactors and advanced purification techniques are being explored to improve the efficiency and scalability of the manufacturing process. Overcoming these synthetic and scale-up hurdles is essential for realizing the full industrial and therapeutic potential of this compound-based compounds. unimi.itgoogle.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
